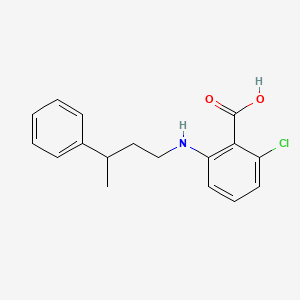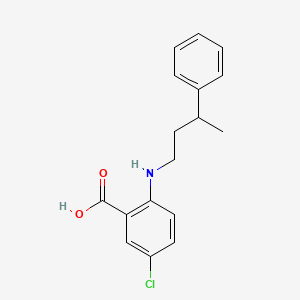![molecular formula C10H17N3O4S2 B7570503 2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)
2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C11H17N3O3S2. This compound is commonly referred to as DEAMT and has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DEAMT is not fully understood. However, it is believed that the compound works by inhibiting the synthesis of bacterial cell walls. This leads to the breakdown of the cell membrane and ultimately the death of the bacteria.
Biochemical and Physiological Effects
DEAMT has been found to have low toxicity and is relatively safe for use in lab experiments. However, it has been shown to have some cytotoxicity towards certain cancer cell lines. In addition, DEAMT has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DEAMT has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. In addition, it has been found to have antimicrobial and antifungal activity, making it useful for studying the effects of antimicrobial agents. However, one limitation of DEAMT is that its mechanism of action is not fully understood, which makes it difficult to study its effects on biological systems.
Orientations Futures
There are several future directions for research on DEAMT. One area of research could be to further investigate its mechanism of action and how it interacts with bacterial and fungal cells. Another area of research could be to explore its potential as a drug candidate for the treatment of infections. Additionally, DEAMT could be further studied for its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Finally, future research could focus on improving the synthesis method for DEAMT to increase its yield and purity.
Méthodes De Synthèse
The synthesis of DEAMT involves the reaction of diethylamine, methyl thioacetate, and carbon disulfide in the presence of sodium hydroxide. This reaction results in the formation of DEAMT as a white crystalline solid. The purity of DEAMT can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
DEAMT has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs. DEAMT has been found to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
2-[(diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S2/c1-4-13(5-2)19(16,17)11-6-8-12-7(3)9(18-8)10(14)15/h11H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBFGEUTIBJXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=NC(=C(S1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)
![2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)

![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)
![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)


![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)

